5-Chloro-4-cyclopropoxy-2-(trifluoromethyl)pyridine
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Overview
Description
5-Chloro-4-cyclopropoxy-2-(trifluoromethyl)pyridine is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are characterized by the presence of a trifluoromethyl group attached to a pyridine ring. The unique combination of the trifluoromethyl group and the pyridine ring imparts distinctive physical and chemical properties to the compound, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds . The reaction conditions for this coupling are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex molecules .
Industrial Production Methods
Industrial production of 5-Chloro-4-cyclopropoxy-2-(trifluoromethyl)pyridine may involve large-scale synthesis using similar coupling reactions. The choice of reagents and catalysts can be optimized for cost-effectiveness and yield. Additionally, the use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-cyclopropoxy-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted pyridines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-Chloro-4-cyclopropoxy-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins by forming strong hydrogen bonds and hydrophobic interactions . The cyclopropoxy group can further modulate the compound’s biological activity by influencing its conformation and stability .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: This compound shares the trifluoromethyl and pyridine structure but lacks the cyclopropoxy group.
4-(Trifluoromethyl)pyridine: Similar in having the trifluoromethyl group, but differs in the position of the substituents on the pyridine ring.
2,3-Dichloro-5-(trifluoromethyl)pyridine: Contains additional chlorine atoms, making it more reactive in certain chemical reactions.
Uniqueness
5-Chloro-4-cyclopropoxy-2-(trifluoromethyl)pyridine is unique due to the presence of both the trifluoromethyl and cyclopropoxy groups. This combination imparts distinctive physical and chemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications .
Properties
Molecular Formula |
C9H7ClF3NO |
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Molecular Weight |
237.60 g/mol |
IUPAC Name |
5-chloro-4-cyclopropyloxy-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C9H7ClF3NO/c10-6-4-14-8(9(11,12)13)3-7(6)15-5-1-2-5/h3-5H,1-2H2 |
InChI Key |
KSCPHKAPFBERPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=NC=C2Cl)C(F)(F)F |
Origin of Product |
United States |
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